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molecular formula C8H6Cl2O B1347026 4-Chlorophenylacetyl chloride CAS No. 25026-34-0

4-Chlorophenylacetyl chloride

Cat. No. B1347026
M. Wt: 189.04 g/mol
InChI Key: UMQUIRYNOVNYPA-UHFFFAOYSA-N
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Patent
US04035499

Procedure details

4,4'-Dichlorodeoxybenzoin can be prepared by heating 4-chlorophenylacetic acid (85g) in thionyl chloride (59.5g) under reflux for 2.5 hours to yield 4-chlorophenylacetyl chloride (45.5g) which is subsequently dissolved in chlorobenzene (30g) and added dropwise with cooling to a stirred aluminium chloride (73g). The resultant mixture is cooled and stirred for a further 0.5 hours and then heated at 100° for one hour. The mixture was again cooled and poured into a mixture of conc. hyrochloric acid (200ml) and ice (1 liter) precipitate on standing crude 4,4'-dichlorodeoxybenzoin which on recrystallisation from methanol has a melting point of 115°-116°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
59.5 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC([C:8]([CH2:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[O:9])=CC=1.[Cl:18]C1C=CC(CC(O)=O)=CC=1>S(Cl)(Cl)=O>[Cl:17][C:14]1[CH:15]=[CH:16][C:11]([CH2:10][C:8]([Cl:18])=[O:9])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(=O)CC1=CC=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(=O)O
Name
Quantity
59.5 g
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 45.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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